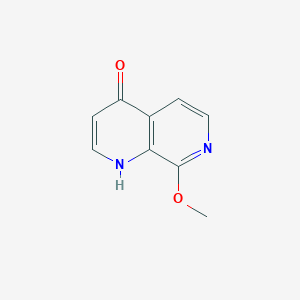

8-methoxy-1,7-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-methoxy-1H-1,7-naphthyridin-4-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-8-6(2-4-11-9)7(12)3-5-10-8/h2-5H,1H3,(H,10,12) |

InChI Key |

LJDFRBRFHBEHCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C1NC=CC2=O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 8 Methoxy 1,7 Naphthyridin 4 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For 8-methoxy-1,7-naphthyridin-4(1H)-one and its analogues, NMR data allows for the precise assignment of each atom within the fused ring system and its substituents.

In the ¹H NMR spectrum of a typical 1,7-naphthyridin-4(1H)-one scaffold, the protons on the pyridine (B92270) and pyridinone rings resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents and the positions of the nitrogen atoms. For instance, in 1,8-naphthyridine (B1210474) derivatives, protons adjacent to the nitrogen atoms are typically shifted downfield due to the deshielding effect of the nitrogen. nih.gov The methoxy (B1213986) group (-OCH₃) in this compound would present a characteristic singlet in the upfield region, typically around δ 3.8-4.0 ppm. mdpi.com The proton on the nitrogen atom of the pyridinone ring (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the acidic nature of the proton.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) of the pyridinone ring is typically observed in the highly deshielded region of the spectrum, around δ 160-180 ppm. The carbon atom of the methoxy group appears in the upfield region, usually between δ 55 and 60 ppm. mdpi.com The chemical shifts of the aromatic carbons in the naphthyridine core are found between δ 110 and 160 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

Table 1: Representative ¹H NMR Spectral Data for Naphthyridine Analogues

| Compound/Analogue | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one | Aromatic-H | 7.20-8.50 (m) |

| N-CH₂ | 4.30 (q) | |

| CH₃ | 2.50 (s) | |

| N-CH₂C H₃ | 1.30 (t) | |

| 8-Hydroxy-1,6-naphthyridine derivative | Aromatic-H | 7.82-9.18 (m) |

| OH | 13.67 (s) | |

| 2-Iodo-1,5-naphthyridine | Aromatic-H | 7.66-8.57 (m) |

Table 2: Representative ¹³C NMR Spectral Data for Naphthyridine Analogues

| Compound/Analogue | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one | C=O | ~175 |

| Aromatic-C | 115-155 | |

| N-CH₂ | ~45 | |

| CH₃ | ~20 | |

| 2-Iodo-1,5-naphthyridine | Aromatic-C | 117.5-154.5 |

Note: The data in the tables are representative values for analogous structures and may not reflect the exact values for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

A prominent and strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the pyridinone ring. The exact position of this band can be influenced by hydrogen bonding and the electronic nature of the bicyclic system. The N-H stretching vibration of the amide in the pyridinone ring is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The C-O stretching vibration of the methoxy group should give rise to a strong absorption band typically found between 1200 and 1300 cm⁻¹ for the asymmetric stretch and near 1000-1100 cm⁻¹ for the symmetric stretch. The aromatic C=C and C=N stretching vibrations of the naphthyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The characterization of various naphthyridine derivatives has confirmed these general assignments. For example, studies on 1,8-naphthyridine derivatives have reported the characterization of synthesized compounds using FT-IR to confirm the presence of these key functional groups. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amide) | Stretch | 3200-3400 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C=O (pyridinone) | Stretch | 1650-1700 | Strong |

| C=C, C=N (aromatic) | Stretch | 1400-1600 | Medium to Strong |

| C-O (methoxy) | Asymmetric Stretch | 1200-1300 | Strong |

| C-O (methoxy) | Symmetric Stretch | 1000-1100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. For instance, LC-MS has been used to confirm the mass of 8-hydroxy-1,6-naphthyridine derivatives. nih.gov

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of the methoxy group (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion. The pyridinone ring could undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the ring system. PubChem provides predicted mass-to-charge ratios for related compounds, such as 5-bromo-8-methoxy-1,7-naphthyridine, which shows a predicted [M+H]⁺ peak at m/z 238.98146. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

|---|---|---|

| [M]⁺ | 176 | Molecular Weight |

| [M+H]⁺ | 177 | Protonated Molecular Ion |

| [M-CH₃]⁺ | 161 | Loss of methyl radical |

| [M-OCH₃]⁺ | 145 | Loss of methoxy radical |

| [M-CO]⁺ | 148 | Loss of carbon monoxide |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula, which can be compared to the molecular formula obtained from mass spectrometry. For this compound (C₉H₈N₂O₂), the theoretical elemental composition can be calculated.

The synthesis and characterization of various 1,8-naphthyridine derivatives have utilized elemental analysis to confirm the purity and composition of the final products. beilstein-journals.org The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values to validate the proposed structure.

Table 5: Theoretical Elemental Analysis for this compound (C₉H₈N₂O₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 61.36 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.90 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.16 |

| Total | 176.174 | 100.00 |

Structure Activity Relationship Sar and Structural Optimization in Naphthyridinone Chemistry

Fundamental Principles Governing Naphthyridinone SAR

The SAR of naphthyridinones is often explored through the synthesis and evaluation of analog libraries, where substituents at various positions on the core structure are systematically altered. nih.gov The core scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptors with high affinity, making it a versatile starting point for drug discovery. nih.gov Key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking, with the specific nature of these interactions being highly dependent on the substitution pattern of the naphthyridinone ring. For instance, in the context of kinase inhibition, the naphthyridinone core can act as a hinge-binder, a common motif in kinase inhibitors. The strategic placement of substituents is then used to achieve potency and selectivity for the target kinase. acs.org

Impact of Substituent Position and Nature on Biological Activity in Naphthyridinone Scaffolds

The methoxy (B1213986) group (-OCH3) is a common substituent in medicinal chemistry that can significantly influence a molecule's properties. researchgate.net In the context of naphthyridine derivatives, a methoxy group at position 8, as seen in 8-methoxy-1,7-naphthyridin-4(1H)-one, plays a multifaceted role.

Research on related 8-hydroxy-1,6-naphthyridines has shown that the oxygen at this position is crucial for activity. nih.gov While methylation of the hydroxyl group to a methoxy group (e.g., in compound 18 from a study on antileishmanial agents) sometimes leads to a reduction in potency compared to the parent hydroxyl compound, it can still retain significant activity. nih.gov The methoxy group can serve as a bioisostere for a hydroxyl group, but it alters the hydrogen-bonding capability from a donor-acceptor to just an acceptor. This change can impact binding affinity with the target protein. csic.es Furthermore, the methoxy group can enhance metabolic stability by blocking a potential site of phase II metabolism (glucuronidation) that would occur at a hydroxyl group. nih.gov The electronic properties of the methoxy group, being electron-donating, can also modulate the reactivity of the naphthyridine ring system. researchgate.net

The introduction of halogen atoms, such as bromine or chlorine, is a widely used strategy in medicinal chemistry to modulate biological activity. In the 1,8-naphthyridinone series, the introduction of bromine at the C-6 position was found to enhance antibacterial activity against certain strains. nih.gov Similarly, for 1,6-naphthyridinone derivatives acting as PKMYT1 inhibitors, the introduction of a chlorine atom at the 7'-position was shown to occupy a hydrophobic pocket, leading to improved potency. acs.org

Other substituents also exert significant effects depending on their position. For example, in a series of 1,8-naphthyridine (B1210474) derivatives, an aniline (B41778) group at C-4 and alkoxy groups at C-7 were found to be important for optimal anticancer activity. nih.gov In another study on antileishmanial 1,6-naphthyridines, substitutions at the 5-position showed that while small amines were inactive, larger groups like p-chlorobenzylamine and morpholine (B109124) resulted in compounds with notable activity. nih.gov This highlights that both the nature and the size of the substituent are critical for effective target engagement.

The following table summarizes the observed effects of various substituents on the activity of naphthyridinone scaffolds based on published research findings.

| Scaffold | Position | Substituent | Observed Effect on Activity | Reference |

| 1,8-Naphthyridinone | C-6 | Bromine | Enhanced antibacterial activity | nih.gov |

| 1,6-Naphthyridinone | C-7' | Chlorine | Increased potency (PKMYT1 inhibition) | acs.org |

| Quinoline (B57606)/Naphthyridine | C-4 | Aniline | Important for optimal anticancer activity | nih.gov |

| Quinoline/Naphthyridine | C-7 | Alkoxy | Important for optimal anticancer activity | nih.gov |

| 1,6-Naphthyridine (B1220473) | C-5 | p-Chlorobenzylamine | Resulted in active antileishmanial compounds | nih.gov |

| 1,6-Naphthyridine | C-5 | Morpholine | Resulted in active antileishmanial compounds | nih.gov |

| 1,8-Naphthyridine | N-1 | Cyclopropyl | Improved antibacterial properties | nih.gov |

The naphthyridine scaffold exists in six different isomeric forms, distinguished by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings. nih.govnih.gov This positional variation is not trivial; it significantly alters the electronic distribution, dipole moment, and hydrogen-bonding potential of the molecule. mdpi.com For example, the introduction of a nitrogen atom into a quinoline or isoquinolinone ring system to create a naphthyridine derivative is a deliberate design strategy to modulate biological activity. nih.gov

In one study, designing 1,7- and 2,7-naphthyridine (B1199556) derivatives based on a 4-aryl-1-isoquinolinone template led to a new class of potent and specific PDE5 inhibitors. nih.gov The additional nitrogen atom can form specific hydrogen bond interactions with the target protein, enhancing binding affinity and selectivity. acs.org It can also serve as a proton relay in catalytic processes, as demonstrated in studies with cobalt complexes where a naphthyridine ligand showed increased catalytic rates compared to a quinoline analog due to the secondary sphere nitrogen. mdpi.com The degree of aromatization of the rings also plays a role; fully aromatic systems have a planar geometry that facilitates π-stacking interactions with aromatic amino acid residues in a protein's binding site.

Lead Optimization Strategies Applied to Naphthyridinone Derivatives

For naphthyridinone derivatives, lead optimization often involves an iterative cycle of designing, synthesizing, and testing new analogs. patsnap.com Strategies include modifying functional groups, making isosteric replacements (swapping one atom or group for another with similar properties), and altering ring systems. danaher.com A key approach is structural simplification, where non-essential parts of a complex molecule are removed to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Rational drug design utilizes the understanding of SAR and the three-dimensional structure of the biological target to guide the modification of a lead compound. nih.govrsc.org Once initial SAR data are gathered, researchers can build a pharmacophore model, which defines the essential structural features required for biological activity. This model then guides the design of new molecules with a higher probability of success. nih.gov

For example, in the development of PKMYT1 inhibitors, initial SAR studies on a quinolinone hit guided the modification of the central core and headgroup. acs.org Replacing a phenol (B47542) headgroup with an indazole moiety, and introducing a nitrogen atom at the 5'-position and a chlorine atom at the 7'-position based on binding mode hypotheses, led to a significant improvement in potency. acs.org Similarly, in the optimization of antileishmanial 8-hydroxy-1,6-naphthyridines, SAR exploration around the 7-position amide substituent led to the identification of analogs with improved potency and metabolic stability. nih.gov These examples demonstrate how a deep understanding of the structure-activity relationships within the naphthyridinone class allows for the targeted design of superior drug candidates.

The table below provides examples of lead optimization applied to naphthyridinone and related scaffolds.

| Lead Scaffold | Target | Optimization Strategy | Outcome | Reference |

| Quinolinone | PKMYT1 | Core modification (N-atom introduction), headgroup replacement (Indazole) | >2-fold potency improvement, enhanced selectivity | acs.org |

| 8-Hydroxy-1,6-naphthyridine | Leishmania parasite | SAR exploration of amide substituents (e.g., α-methyl-4-fluoro benzyl (B1604629) amide) | Improved potency, metabolic stability, and clearance | nih.gov |

| 1,8-Naphthyridin-4-one | PDE4 | Optimization of 3-carboxamide side chain | Identification of candidates with good in vitro and in vivo profiles | researchgate.net |

| 1,8-Naphthyridin-2-one | CB2 Receptor | Design based on 1,8-naphthyridin-4-one scaffold | Discovery of subnanomolar CB2 agonists with high selectivity | ebi.ac.uk |

Analog Synthesis and Iterative Optimization

The process of analog synthesis and iterative optimization is a cornerstone of medicinal chemistry, aimed at refining a lead compound to enhance its desired properties, such as potency and metabolic stability, while minimizing off-target effects. In the context of naphthyridinone chemistry, this involves the systematic modification of the core structure and its substituents, guided by continuous feedback from biological assays.

A pertinent example of this iterative loop is the development of 8-hydroxy-1,6-naphthyridine derivatives as potential antileishmanial agents. nih.gov Researchers initiated their investigation with a series of compounds, identifying that replacing a triazole ring with an amide group could maintain the desired antiparasitic activity. nih.gov The initial amide compound, 7 , while active, suffered from high metabolic instability. nih.gov This triggered an iterative optimization cycle focused on the amide substituent to improve its metabolic profile. nih.gov

To address the metabolic instability, particularly potential glucuronidation, a new set of analogs was synthesized. nih.gov Compound 26 was created as a direct analog of a more stable triazole-containing predecessor, successfully incorporating the amide linkage. nih.gov Further exploration led to the synthesis of various benzyl amides. The 4-methoxy analogue 27 and the α-methyl-4-fluoro analogue 28 both demonstrated highly encouraging profiles, achieving the desired balance of high potency and improved metabolic stability and clearance. nih.gov Nonaromatic amides were also investigated; for instance, the cyclopropylmethyl analogue 29 showed reasonable potency, though it was not selected for further progression. nih.gov This systematic approach, where each new analog provides data to guide the design of the next, exemplifies iterative optimization. nih.gov

Table 1: SAR of 7-Carboxamide Naphthyridine Analogs An interactive table detailing the structure-activity relationship of various 7-carboxamide analogs, highlighting changes in potency and metabolic clearance based on substituent modifications.

| Compound Number | R Group (Substituent) | pEC50 | Intrinsic Clearance (CLi) (µL/min/mg) |

|---|---|---|---|

| 7 | H | 5.3 | 10 |

| 26 | 2-(4-fluorophenyl)propan-2-yl | 6.5 | 1.8 |

| 27 | (4-methoxyphenyl)methyl | 6.6 | 1.4 |

| 28 | (R)-1-(4-fluorophenyl)ethyl | 6.8 | 1.4 |

Data sourced from research on 8-hydroxy naphthyridines with antileishmanial activity. nih.gov

A similar strategy of analog synthesis and optimization has been applied to develop 1,8-naphthyridine derivatives as cytotoxic agents against cancer cell lines. In one such study, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized with various substituents at the C3 position to evaluate their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net The iterative design process yielded several compounds with significant potency. Notably, derivatives 10c , 8d , 4d , 10f , and 8b exhibited greater cytotoxic activity than the reference drug, staurosparine, demonstrating the success of the optimization campaign. researchgate.net

Table 2: Cytotoxic Activity of Optimized 1,8-Naphthyridine Derivatives against MCF7 Cell Line An interactive table showcasing the most potent compounds from a study on 1,8-naphthyridine derivatives, with their corresponding IC50 values.

| Compound Number | IC50 (µM) |

|---|---|

| 10c | 1.47 |

| 8d | 1.62 |

| 4d | 1.68 |

| 10f | 2.30 |

| 8b | 3.19 |

Data sourced from a study on novel 1,8-naphthyridine derivatives screened for cytotoxic activity. researchgate.net

These examples underscore the power of analog synthesis and iterative optimization. By systematically altering substituents on the naphthyridine scaffold and evaluating the impact on biological activity and other key parameters, researchers can rationally design compounds with progressively improved therapeutic potential. nih.govresearchgate.net The insights gained from three-dimensional quantitative structure-activity relationship (3D-QSAR) studies further refine this process, suggesting that features like the C-1 NH and C-4 carbonyl groups are often crucial for cytotoxic activity in human cancer cell lines. nih.gov

Biological Activities and Molecular Interactions of Naphthyridinone Compounds, with Emphasis on the 8 Methoxy 1,7 Naphthyridin 4 1h One Scaffold

Target Identification and Validation in Naphthyridinone-Based Drug Discovery

Target identification and subsequent validation are foundational steps in the development of new therapeutics, confirming that a specific biological molecule plays a causative role in a disease and is a suitable point for pharmacological intervention. nih.govebi.ac.uk For the naphthyridinone class of compounds, this process has led to the identification of several key molecular targets.

In the realm of infectious diseases, a phenotypic screening of 1.8 million compounds against Leishmania donovani identified an 8-hydroxynaphthyridine as a potent antiparasitic hit. nih.gov This initial compound, with a half-maximal effective concentration (pEC50) of 6.5, was selective against the parasite with minimal cytotoxicity to human cells, validating the naphthyridine core as a viable starting point for antileishmanial drug discovery. nih.gov Further optimization of this series provided an early proof-of-concept in a mouse model of visceral leishmaniasis. nih.gov

In oncology, rearranged during transfection (RET) kinase has been identified as a target for 1,6-naphthyridine (B1220473) derivatives. bldpharm.com The discovery of compounds that potently inhibit both wild-type and mutant forms of RET kinase addresses the clinical challenge of acquired resistance to existing therapies. bldpharm.com The general biological importance of the 1,8-naphthyridine (B1210474) scaffold has been highlighted in reviews, noting its role in the development of agents targeting a wide array of proteins, including those involved in cancer and neurological disorders. researchgate.netnih.gov The process of target identification often begins with broad, phenotype-based screening, which retrospectively identifies the molecular target, or through target discovery approaches that screen compound libraries against a known biological target. ebi.ac.uk

Elucidation of Molecular Mechanisms of Action for Naphthyridinone Derivatives

The diverse biological effects of naphthyridinone derivatives are a result of their interaction with a variety of cellular components and pathways. The mechanisms of action are multifaceted and depend on the specific substitutions around the core scaffold.

Naphthyridinone-based compounds have been shown to inhibit a wide range of enzymes, which is a primary mechanism behind their therapeutic effects.

DNA Gyrase and Topoisomerase IV: The antibacterial activity of many quinolone and fluoroquinolone antibiotics, which often incorporate a naphthyridine core, stems from their inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. One study on new 1,4-dihydro mdpi.comnih.govnaphthyridine derivatives identified a potent inhibitor of E. coli DNA gyrase. nih.gov Research into quinolone action in Staphylococcus aureus has shown that C-8-methoxy fluoroquinolones can effectively target both topoisomerase IV and DNA gyrase, an important feature for preventing the development of antibiotic resistance. bldpharm.com A specific topoisomerase IV inhibitor, designated as inhibitor 2, demonstrated potent inhibition of both topoisomerase IV and DNA gyrase with IC50 values of 0.23 µM and 0.43 µM, respectively. chemscene.com

Kinases (EGFR, MET): The naphthyridine scaffold is present in several kinase inhibitors. researchgate.netnih.gov For instance, NPS-1034, a compound targeting both MET and AXL kinases, has shown efficacy in non-small cell lung cancer (NSCLC) cells that have developed resistance to epidermal growth factor receptor (EGFR) inhibitors. nih.gov This resistance is often mediated by the activation of bypass signaling pathways involving MET or AXL. nih.gov Furthermore, a series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have been developed as potent inhibitors of RET kinase and its solvent-front mutants, which are responsible for resistance to the drug selpercatinib. bldpharm.com

Carbonic Anhydrase and Alkaline Phosphatase: Certain mdpi.comnih.gov-Naphthyridine derivatives have been identified as dual inhibitors of carbonic anhydrase (CA) and alkaline phosphatase (ALP). researchgate.netnih.gov Both enzymes are overexpressed in conditions like rheumatoid arthritis. researchgate.netnih.gov In a study of twelve derivatives, compounds showed potent inhibition against various CA isozymes (CA-II, CA-IX, CA-XII) and ALP isozymes (b-TNAP, c-IAP), with some derivatives being significantly more potent than standard inhibitors like acetazolamide (B1664987) and levamisole. researchgate.net

Phosphodiesterase 4 (PDE4): The naphthyridinone structure is a key feature of several potent and selective PDE4 inhibitors. ebi.ac.ukbldpharm.comnih.gov Substituted 1,8-naphthyridin-2(1H)-ones have demonstrated highly selective PDE4 inhibition, leading to anti-inflammatory effects such as the relaxation of guinea pig trachea. bldpharm.com A separate series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were designed as inhaled PDE4 inhibitors, with some compounds exhibiting enzymatic potencies in the double-digit picomolar range. nih.gov Structure-based design for these inhibitors targeted the metal-binding pocket of the PDE4 enzyme. nih.gov

Table 1: Enzyme Inhibition by Naphthyridinone Derivatives

| Enzyme Target | Naphthyridine Series | Key Findings | Reference(s) |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | 1,4-dihydro mdpi.comnih.govnaphthyridines | Potent inhibition of E. coli DNA gyrase. | nih.gov |

| DNA Gyrase / Topoisomerase IV | C-8-methoxy fluoroquinolones | Dual targeting in S. aureus. | bldpharm.com |

| Kinases (MET, AXL) | NPS-1034 | Overcomes EGFR-TKI resistance in NSCLC. | nih.gov |

| Kinase (RET) | 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridines | Potent inhibition of RET and resistance mutants. | bldpharm.com |

| Carbonic Anhydrase / Alkaline Phosphatase | mdpi.comnih.gov-Naphthyridine derivatives | Dual inhibitors with high potency. | researchgate.netnih.gov |

| Phosphodiesterase 4 (PDE4) | Substituted 1,8-naphthyridin-2(1H)-ones | Highly selective PDE4 inhibition. | bldpharm.com |

| Phosphodiesterase 4 (PDE4) | 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | Picomolar enzymatic potency. | nih.gov |

Naphthyridinone derivatives can also exert their effects by modulating the activity of cellular receptors. A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were developed as selective ligands for the cannabinoid type 2 (CB2) receptor, which is implicated in various inflammatory and neurodegenerative diseases. nih.gov Molecular modeling suggested that these compounds bind within a hydrophobic pocket of the receptor. nih.gov Other 1,8-naphthyridine derivatives have been investigated as 5-HT3 receptor antagonists for potential use in treating chemotherapy-induced nausea and as CB1 receptor inverse agonists with applications in appetite suppression. researchgate.net The inhibition of receptor tyrosine kinases like RET, MET, and EGFR also falls under this category of molecular interaction. nih.govbldpharm.comnih.gov

The planar structure of the naphthyridine ring system is well-suited for intercalation between the base pairs of DNA. This interaction is a key aspect of the mechanism for some derivatives. A study on thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid demonstrated its ability to bind to calf thymus DNA, indicated by changes in UV-Vis spectrophotometry, an increase in DNA viscosity, and a rise in the melting temperature of the DNA. nih.gov The binding constant (Kb) for this interaction was determined to be 2.1 x 10^6 M^-1. nih.gov For antibacterial quinolones, the mechanism involves trapping the topoisomerase enzyme on the DNA, forming a stable ternary drug-enzyme-DNA complex that blocks the movement of the replication fork. bldpharm.com

The ability to chelate metal ions is a critical mechanistic feature for a subset of naphthyridinone derivatives, particularly those with hydroxyl and carbonyl groups positioned to form a "chelating triad". nih.gov This mechanism is central to the activity of 8-hydroxy-1,6-naphthyridine-7-carboxamides, which were investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov This viral enzyme is metal-dependent, and the naphthyridine inhibitors are designed to bind to the metal ions in the active site, thereby inactivating the enzyme. nih.gov This metal-chelating chemotype is also a known feature of certain HIV-1 integrase inhibitors. nih.gov

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, conferring multidrug resistance. Naphthyridine derivatives have been developed as efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. A series of 1,8-naphthyridines sulfonamides were shown to be effective inhibitors of the MepA efflux pump in Staphylococcus aureus. nih.gov While these compounds lacked direct antibacterial activity, they demonstrated a synergistic effect with antibiotics like ciprofloxacin. nih.gov Similarly, other 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in S. aureus, with molecular docking studies suggesting that hydrogen bonds and hydrophilic interactions are key to their binding and inhibitory action.

Preclinical Assessment of Specific Biological Activities

The diverse biological activities of naphthyridinone compounds have been a subject of extensive preclinical research. The unique scaffold of these heterocyclic compounds has been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This section will delve into the specific biological activities of naphthyridinone compounds, with a particular focus on derivatives of the 1,7-naphthyridin-4(1H)-one and related scaffolds.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antituberculosis) and Antibiotic-Modulating Properties

Naphthyridine derivatives have a long-standing history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the earliest quinolone antibiotics. researchgate.net The antimicrobial activity of this class of compounds stems from their ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net

Research has shown that various naphthyridine derivatives possess a broad spectrum of antimicrobial activity. For instance, certain 1,8-naphthyridine derivatives have demonstrated good antibacterial and slightly less potent antifungal activity. researchgate.net The introduction of different substituents on the naphthyridine core can significantly influence the antimicrobial potency and spectrum. For example, some 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring have shown selective activity against resistant strains of Bacillus subtilis and activity against Aggregatibacter actinomycetemcomitans. nih.gov The presence of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this antibacterial activity. nih.gov

In addition to direct antimicrobial action, some naphthyridinone derivatives exhibit antibiotic-modulating properties. Studies have revealed that certain 1,8-naphthyridine derivatives, while having no direct antibacterial activity themselves, can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govnih.govpcbiochemres.comnih.gov This synergistic effect is thought to be due to the similar mechanisms of action, with both compound classes targeting bacterial topoisomerases. nih.gov

The antituberculosis potential of naphthyridinone derivatives has also been explored. A derivative of nalidixic acid, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has shown more potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) than isoniazid. researchgate.net Furthermore, napabucasin (B1676941) derivatives have been identified as possessing moderate to potent anti-tubercular activity against M. tuberculosis H37Ra. nih.gov

Table 1: Antimicrobial Activity of Selected Naphthyridinone Derivatives

| Compound/Derivative Class | Activity | Target Organisms/Strains | Key Findings |

|---|---|---|---|

| 1,8-Naphthyridine Derivatives | Antibiotic-Modulating | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiates the activity of fluoroquinolones. nih.govnih.govpcbiochemres.comnih.gov |

| 7-Methyl-1,8-naphthyridinone-1,2,4-triazole Derivatives | Antibacterial | Bacillus subtilis (resistant), A. actinomycetemcomitans | Bromination at C-6 enhances activity. nih.gov |

| Nalidixic Acid-1,2,4-triazole Derivatives | Antibacterial, Antifungal | Various bacteria and fungi | Good antibacterial and moderate antifungal activity. researchgate.net |

| 1-tert-butyl-6-nitro-1,8-naphthyridine Derivative | Antituberculosis | Multidrug-resistant M. tuberculosis | More potent than isoniazid. researchgate.net |

| Napabucasin Derivatives | Antituberculosis | M. tuberculosis H37Ra | Moderate to potent activity. nih.gov |

Antineoplastic and Antiproliferative Activities (e.g., against various cancer cell lines)

The naphthyridine scaffold is a key component in several compounds with significant antineoplastic and antiproliferative properties. nih.govnih.gov These compounds exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization. nih.gov

A number of 1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a range of human cancer cell lines. nih.govnih.govresearchgate.net For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines. nih.govresearchgate.net Another unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative showed significant cytotoxicity against PA-1 (ovarian cancer) and SW620 (colon cancer) cell lines. nih.govresearchgate.net The cytotoxic activity of these compounds is influenced by the nature and position of substituents on the naphthyridine ring. nih.gov

Naturally occurring naphthyridine alkaloids have also shown promising anticancer activity. Aaptamines and their analogues, for instance, have demonstrated significant anticancer potency against various human cancer cell lines, including leukemia, cervical cancer, colorectal carcinoma, melanoma, and breast cancer. nih.gov These compounds have been shown to induce apoptosis in cancer cells. nih.gov Similarly, sampangine (B1681430) and its derivatives have exhibited strong antiproliferative activity against human non-small cell lung cancer and ovarian cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Naphthyridinone Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Halogenated 1,8-Naphthyridine-3-carboxamides | MIAPaCa, K-562, PA-1 | Potent cytotoxic activity with IC50 values in the sub-micromolar range. nih.govresearchgate.net |

| Unsubstituted 1,8-Naphthyridine-C-3'-heteroaryl Derivative | PA-1, SW620 | Significant cytotoxicity with IC50 values in the sub-micromolar to low micromolar range. nih.govresearchgate.net |

| Aaptamine Analogues | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Significant anticancer potency and induction of apoptosis. nih.gov |

| Sampangine and Derivatives | Human non-small cell lung cancer, Ovarian cancer | Strong antiproliferative activity. nih.gov |

| Eupolauridine Analogues | Human ovarian cancer, Non-small-cell lung cancer | Antitumor activity observed. nih.gov |

Antiviral Properties (e.g., Anti-HIV Integrase Inhibition)

The naphthyridinone scaffold has been identified as a crucial pharmacophore for the development of antiviral agents, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase. nih.govnih.gov HIV-1 integrase is a key enzyme responsible for the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.

One notable example is the naphthyridinone GSK364735, which has been shown to be a potent inhibitor of recombinant HIV-1 integrase in strand transfer assays. nih.govnih.gov This compound demonstrated potent antiviral activity against HIV replication in various cellular assays at nanomolar concentrations. nih.govnih.gov Furthermore, it was found to be effective against wild-type viruses and mutant viruses that are resistant to approved reverse transcriptase or protease inhibitors. nih.govnih.gov The mechanism of action involves blocking viral DNA integration, leading to an accumulation of two-long-terminal-repeat circles. nih.govnih.gov

Derivatives of 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides have also been developed as potent HIV-1 integrase inhibitors. mdpi.com These compounds have shown improved efficacy against drug-resistant integrase mutants and exhibit low toxicity in cultured cells, resulting in high selectivity indices. mdpi.com

Beyond anti-HIV activity, certain 1,6-naphthyridine derivatives have demonstrated potent activity against human cytomegalovirus (HCMV). google.com These compounds were also found to be active against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). google.com

Table 3: Antiviral Activity of Selected Naphthyridinone Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action | Key Findings |

|---|---|---|---|

| GSK364735 (Naphthyridinone) | HIV-1 | Integrase Inhibition | Potent inhibition of HIV replication at nanomolar concentrations. nih.govnih.gov |

| 1-Hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides | HIV-1 | Integrase Inhibition | Improved efficacy against drug-resistant mutants. mdpi.com |

| 1,6-Naphthyridine Derivatives | HCMV, HSV-1, HSV-2 | Not fully elucidated | Potent activity against human herpesviruses. google.com |

Anti-inflammatory and Immunomodulatory Effects

Naphthyridine derivatives have been investigated for their potential to modulate inflammatory and immune responses. nih.govresearchgate.netmdpi.com Inflammation is a complex biological process that plays a role in various diseases, and compounds that can modulate this process are of significant therapeutic interest.

A series of 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess both anticancer and anti-inflammatory properties. mdpi.com One such derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34), demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro. mdpi.com In an in vivo model, this compound was also able to suppress LPS-induced cytokine production and protect against endotoxin-induced lethality. mdpi.com

The immunomodulatory effects of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivatives have also been reported. mdpi.com These compounds have been shown to interact with the cannabinoid CB2 receptor, which is involved in neurological disorders with an autoimmune component. mdpi.com This interaction can lead to a reduction in T-cell activation markers and a blockage of cell cycle progression, suggesting potential applications in neuro-inflammatory conditions. mdpi.com

Table 4: Anti-inflammatory and Immunomodulatory Activities of Selected Naphthyridinone Derivatives

| Compound/Derivative Class | Activity | Key Findings |

|---|---|---|

| 1,8-Naphthyridine-3-carboxamide Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.com |

| 1,2-Dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides | Immunomodulatory | Interaction with cannabinoid CB2 receptor, reduction in T-cell activation. mdpi.com |

Antiparasitic Activities (e.g., Antileishmanial)

The search for new antiparasitic agents has led to the investigation of various heterocyclic scaffolds, including naphthyridinones. Leishmaniasis, a parasitic disease caused by Leishmania species, is a significant global health problem with limited treatment options.

A series of 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones have been evaluated for their antiproliferative activity against Leishmania braziliensis and Leishmania mexicana. nih.gov While L. mexicana was generally more sensitive, several compounds showed moderate efficacy against promastigotes and a discrete response against amastigotes. nih.gov These findings suggest that the trifluoromethyl-substituted benzo[b] nih.govnih.govnaphthyridin-4(1H)-one scaffold is a promising platform for the design of new antileishmanial agents. nih.gov

Fused 1,5- and 1,8-naphthyridine derivatives have also demonstrated antileishmanial effects. mdpi.com In particular, the 1,8-derivatives showed greater leishmanicidal activity, and the presence of a nitrogen atom in the fused ring was important for enhancing this activity. mdpi.com

Table 5: Antiparasitic Activity of Selected Naphthyridinone Derivatives

| Compound/Derivative Class | Parasite | Activity | Key Findings |

|---|---|---|---|

| 2-(Trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones | Leishmania mexicana, Leishmania braziliensis | Antileishmanial | Moderate efficacy against promastigotes and discrete response against amastigotes. nih.gov |

| Fused 1,8-Naphthyridines | Leishmania infantum | Antileishmanial | Greater leishmanicidal activity compared to 1,5-derivatives. mdpi.com |

Neurological Activities (e.g., Anticonvulsant, Antidepressant, Anti-Alzheimer's)

Naphthyridine derivatives have emerged as a class of compounds with potential applications in the treatment of various neurological disorders. nih.gov Their ability to interact with different targets in the central nervous system has prompted research into their anticonvulsant, antidepressant, and anti-Alzheimer's properties.

In the realm of antidepressant research, a series of novel 1,8-naphthyridine-3-carboxamides have been synthesized and evaluated as 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a known target for antidepressant drugs. One compound, (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone, was identified as a potent 5-HT3 receptor antagonist and exhibited promising antidepressant-like activity in a forced swim test in mice. nih.gov Another study on 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile also pointed towards a serotonergic mechanism for its antidepressant-like effects. nih.gov

The potential of naphthyridine derivatives in the treatment of Alzheimer's disease has also been investigated. A series of novel 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues have been identified as potent phosphodiesterase 5 (PDE5) inhibitors. nih.gov Inhibition of PDE5 can lead to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and the transcription factor CREB, which are involved in learning and memory processes. nih.gov One of the most potent compounds in this series showed excellent in vitro inhibitory activity and good efficacy in a mouse model of Alzheimer's disease. nih.gov

While specific studies on the anticonvulsant activity of the 8-methoxy-1,7-naphthyridin-4(1H)-one scaffold are limited, the broader class of heterocyclic compounds has been extensively studied for this purpose. For instance, various hydantoin (B18101) and quinazolin-4(3H)-one derivatives have shown significant anticonvulsant effects in preclinical models. pcbiochemres.comnih.gov

Cardiovascular System Modulation (e.g., Antihypertensive, Antiarrhythmic, Antiplatelet)

The naphthyridine core is a recognized pharmacophore in compounds targeting the cardiovascular system. Various derivatives have been explored for their potential to modulate cardiovascular function, exhibiting activities that span from antiarrhythmic to vasodilatory effects.

Naphthyridine derivatives have been associated with a broad spectrum of biological activities, including effects on the cardiovascular system. nih.govnih.gov For instance, some antipsychotic and antidepressant drugs with structures that can include heterocyclic moieties have been noted to have cardiac electrophysiological effects, acting as sodium and potassium channel blockers, which can influence heart rhythm. nih.gov While specific studies on the direct antiarrhythmic or antiplatelet effects of this compound are not prominent in the literature, the general class of naphthyridines has shown potential in this area. For example, pentacyclic alkaloids containing an indolo[2′3′:3,4]pyrido[1,2-b] nih.govresearchgate.netnaphthyridine scaffold, such as nauclefine and naucletine, have demonstrated potent vasorelaxant activity on isolated rat aorta. nih.gov

The diverse pharmacological activities of alkaloids, a broad class of naturally occurring compounds containing at least one nitrogen atom, include vasodilatory and antiarrhythmic effects, as seen with compounds like vincamine (B1683053) and quinidine, respectively. nih.gov This underscores the potential for nitrogen-containing heterocyclic compounds like this compound to interact with cardiovascular targets.

Antioxidant Activities

Oxidative stress is implicated in the pathophysiology of numerous diseases. The search for effective antioxidants has led to the investigation of various synthetic and natural compounds, including those with a naphthyridine framework.

While direct antioxidant studies on this compound are not extensively documented, research on related structures suggests a potential for such activity. For instance, a series of 1,8-naphthyridine derivatives were synthesized and evaluated for their antioxidant properties. nih.gov In one study, compound 15, a 3-heterarylcarbonyl-1,8-naphthyridine derivative, demonstrated notable antioxidant activity. nih.gov The general class of 1,8-naphthyridines has been recognized for its antioxidant potential among a myriad of other biological activities. tandfonline.com

The presence of a methoxy (B1213986) group on an aromatic ring can influence antioxidant capacity. Studies on phenolic acids have shown that methoxy and phenolic hydroxyl groups can promote antioxidant activities. nih.gov Indole derivatives, which are also nitrogen-containing heterocycles, have been found to be effective in protecting against oxidative stress, with some derivatives showing strong inhibition of superoxide (B77818) anion and lipid peroxidation. nih.gov This suggests that the methoxy group in the 8-position of the 1,7-naphthyridin-4(1H)-one scaffold could contribute to its potential antioxidant effects.

Other Pharmacological Effects (e.g., Gastric Antisecretory, Antiallergic)

Beyond cardiovascular and antioxidant effects, the naphthyridine scaffold has been explored for a range of other pharmacological applications, including the modulation of gastric acid secretion and potential antiallergic responses.

Derivatives of the naphthyridine family have shown promise as gastric antisecretory agents. A study focused on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives identified compounds with potent gastric antisecretory properties in a pyloric-ligated rat model. nih.gov Specifically, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester were found to lower total acid output in a dose-dependent manner and were more potent than cimetidine (B194882) in this model. nih.gov These compounds also demonstrated inhibitory activity on food-stimulated acid secretion in conscious dogs. nih.gov The general class of 1,8-naphthyridine derivatives has been reported to possess gastric anti-secretory and antiallergic activities. researchgate.net

The mechanisms behind these effects can vary. Gastric antisecretory drugs can act through different pathways, such as histamine (B1213489) H2 receptor antagonism, proton pump inhibition, or as antimuscarinic agents. pharmacologyeducation.org While the specific mechanism for the observed antisecretory effects of the studied naphthyridines was not elucidated, it highlights the potential of this chemical class in managing conditions related to excessive gastric acid. nih.gov

Overview of Naphthyridinone Compounds from Natural Product Sources with Biological Significance

Nature is a rich source of structurally diverse and biologically active compounds, including alkaloids with a naphthyridine core. nih.gov These natural products have been isolated from various organisms, including plants and marine sponges, and often exhibit significant pharmacological properties. nih.gov

Several naphthyridine alkaloids have been identified from natural sources, although those with a simple 1,7-naphthyridin-4(1H)-one scaffold are less common. The broader class of naphthyridines is well-represented:

1,7-Naphthyridine (B1217170) Derivatives: A notable example is Bisleuconothine A , an alkaloid isolated from the bark of Leuconotis griffithii. nih.gov Another 1,7-naphthyridine compound, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govresearchgate.netnaphthyridine-2-one , was sourced from the mangrove bacterium Streptomyces albogriseolus and showed anticancer potential. nih.gov

1,6-Naphthyridine Derivatives: The marine sponge genus Aaptos is a prominent source of 1,6-naphthyridines, with aaptamine being a well-studied example known for its anticancer activity. nih.gov The synthesis of isoaaptamine (8-methoxy-1-methyl-1H-benzo[de] nih.govresearchgate.netnaphthyridin-9-ol) , a protein kinase C inhibitor also isolated from a sponge, has been reported. acs.org

1,5-Naphthyridine Derivatives: Canthinone-type alkaloids, such as those isolated from the bark of Ailanthus altissima, represent this subclass. nih.gov

2,7-Naphthyridine (B1199556) Derivatives: From the marine red alga Lophocladia sp., Lophocladine A (4-Phenyl-2,7-naphthyridin-1-one) was isolated and found to have antagonistic activity against δ-opioid receptors. nih.gov

Tetracyclic and Pentacyclic Alkaloids: More complex structures containing a naphthyridine core have also been discovered. For instance, alkaloids from Alangium lamarckii containing an isoquino[2,1-b] nih.govresearchgate.netnaphthyridine scaffold have been identified. nih.gov

Future Research Directions and Emerging Applications of 8 Methoxy 1,7 Naphthyridin 4 1h One and Naphthyridinone Derivatives

Development of Novel Synthetic Methodologies

The synthesis of the 1,7-naphthyridinone core and its derivatives is an area of active development, aiming for more efficient, versatile, and scalable methods. Traditional approaches often rely on classical cyclization reactions, such as adaptations of the Skraup or Friedländer synthesis, starting from substituted aminopyridines. nih.gov However, modern research is pushing the boundaries to create highly functionalized and diverse naphthyridinone libraries.

One emerging strategy involves the use of pre-functionalized pyridine (B92270) building blocks that can undergo cyclization to form the naphthyridinone system. For instance, methods have been developed using substituted pyridine-4-amines that contain a functional group like a nitrile or an ester at the C3 position. nih.gov These can react with reagents such as diethyl malonate in the presence of a base to construct the second ring of the naphthyridinone core. nih.gov

Another advanced approach is the use of transition-metal-catalyzed cross-coupling reactions to build complexity. For instance, halo-naphthyridines, which can be prepared from naphthyridinones, serve as versatile intermediates for introducing a wide range of substituents via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govmdpi.com More recently, methods for the direct C-H activation of naphthyridine rings are being explored, which would provide a more atom-economical route to diversification.

A notable development is the tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Subsequent ditriflation of these diones yields highly reactive, bench-stable intermediates that can undergo one-pot difunctionalization, allowing for rapid synthesis of diverse, drug-like molecules. acs.org Such innovative strategies are crucial for exploring the chemical space around the 8-methoxy-1,7-naphthyridin-4(1H)-one scaffold efficiently.

| Methodology | Key Reagents/Conditions | Application/Advantage | Reference |

|---|---|---|---|

| Cyclization Reactions | Substituted 3-aminopyridines, glycerol, iodine catalyst | Classic, foundational method for building the core naphthyridine ring system. | nih.gov |

| Condensation from Aminonicotinonitrile | 4-aminonicotinonitrile, diethyl malonate, NaOEt | Builds the second ring onto a pre-formed, functionalized pyridine. | nih.gov |

| Halogenation-Substitution | POCl₃ or PCl₅ on naphthyridinones, followed by nucleophilic substitution | Creates versatile halo-naphthyridine intermediates for further diversification. | nih.gov |

| Tandem Nitrile Hydration/Cyclization | Mild conditions to form naphthyridine-diones | Efficient access to dione (B5365651) intermediates. | acs.org |

| Ditriflation and Difunctionalization | Triflic anhydride (B1165640) on diones, followed by one-pot sequential cross-coupling | Rapid, one-pot synthesis of highly substituted and diverse naphthyridines. | acs.org |

Exploration of Undiscovered Biological Targets and Pathways

While naphthyridinone derivatives are known for their broad biological activity, including antibacterial and anticancer effects, the full spectrum of their molecular targets and mechanisms of action remains an area of intense investigation. acs.orgnih.gov The alkaloid isoaaptamine, a related benzo[de] nih.govcapes.gov.brnaphthyridine, is known to be an inhibitor of Protein Kinase C (PKC), suggesting that kinase inhibition is a key pathway for this class of compounds. acs.orgnih.gov

Future research aims to move beyond known targets. High-throughput screening (HTS) of large compound libraries against diverse biological assays is a primary tool for uncovering novel activities. For example, an HTS campaign of 1.8 million compounds against Leishmania donovani identified an 8-hydroxynaphthyridine series as a potent antileishmanial agent, initiating a new avenue of research for this scaffold. nih.gov

The exploration of undiscovered pathways also involves dissecting the mechanism of action for known activities. For instance, some naphthyridinone derivatives exhibit potent anticancer activity against various cell lines, but the precise proteins they interact with to elicit this effect are not always fully characterized. nih.gov Future studies will likely employ chemoproteomics and other target identification technologies to pinpoint the direct binding partners of these molecules within the cell. This could reveal novel cancer dependencies or druggable pockets on previously "undruggable" targets. Furthermore, the structural similarity of naphthyridinones to purines suggests they may interact with a wide range of ATP-binding proteins, a vast target class that remains rich for exploration.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of naphthyridinone-based drug candidates. This integrated approach allows for a more rational and efficient exploration of the vast chemical and biological space.

Computational Design and Screening: In silico techniques are now routinely used at the outset of drug discovery projects. For instance, molecular docking studies have been used to predict the binding patterns of 1,8-naphthyridine (B1210474) derivatives within the active site of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). rsc.org Such studies help prioritize which compounds to synthesize and test, saving significant time and resources. Molecular dynamics simulations further refine these models by assessing the stability and intermolecular interactions of the compound-protein complex over time. rsc.org

High-Throughput and Phenotypic Screening: On the experimental side, high-throughput screening (HTS) allows for the rapid evaluation of thousands to millions of compounds. nih.gov Phenotypic screening, which identifies molecules that produce a desired effect in a cellular or organismal model without a priori knowledge of the target, is particularly powerful for discovering first-in-class medicines. nih.gov An o-aminopyridinyl alkyne scaffold, for example, was identified through phenotypic screening as a potent suppressor of mast cell degranulation, leading to the development of novel antiallergic agents. nih.gov

Iterative Optimization Cycles: The modern drug discovery paradigm involves iterative cycles of design, synthesis, and testing. A potential hit molecule, whether identified computationally or experimentally, is synthesized. Its biological activity and other properties (e.g., metabolic stability) are then measured. nih.gov The resulting data, including co-crystal structures if available, are fed back into the computational models to refine the understanding of the structure-activity relationship (SAR). This new understanding guides the design of the next generation of molecules, creating a feedback loop that progressively improves the compound's properties.

| Approach | Description | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Evaluating the binding pattern of anti-tuberculosis naphthyridine derivatives in the InhA active site. | rsc.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. | Investigating the stability and interactions of a highly active compound on its target protein over 100 ns. | rsc.org |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a biological target. | Screening of 1.8 million compounds to identify an 8-hydroxynaphthyridine series with antileishmanial activity. | nih.gov |

| Phenotypic Screening | Identifies compounds that produce a desired change in cell or organism phenotype. | Discovery of an o-aminopyridinyl alkyne scaffold as a suppressor of mast cell degranulation for allergy treatment. | nih.gov |

Potential for Design of Multi-Targeting Agents

The concept of "one molecule, one target" is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is an emerging paradigm to improve therapeutic efficacy and overcome drug resistance. The rigid and functionalizable nature of the naphthyridinone scaffold makes it an excellent framework for developing such multi-targeting agents. arxiv.org

By strategically decorating the naphthyridinone core with different pharmacophoric elements, it is possible to design ligands that can simultaneously engage with two or more distinct proteins. A successful example of this strategy involves the design of dual-target ligands based on a xanthine (B1682287) scaffold, which, like naphthyridinone, is a nitrogen-containing heterocyclic system. nih.gov Researchers have developed compounds that act as both A₂A adenosine (B11128) receptor (AR) antagonists and monoamine oxidase B (MAO-B) inhibitors, which could be beneficial for treating Parkinson's disease. nih.gov

This design principle is directly applicable to the this compound scaffold. One could envision combining the known kinase-inhibiting features of the core structure with a side chain designed to interact with another target relevant to a specific disease. For example, in oncology, one might design a molecule that inhibits both a key signaling kinase and a protein involved in apoptosis or drug efflux. The development of scaffold-focused computational frameworks, such as the graph-based Markov chain Monte Carlo framework (ScaMARS), can aid in this complex multi-objective optimization challenge, generating novel molecules that balance properties required for hitting multiple targets effectively. arxiv.org This approach represents a sophisticated and promising future direction for naphthyridinone-based drug discovery.

Q & A

Q. Table 1. Representative Synthetic Yields for Naphthyridine Derivatives

Q. Table 2. Biological Activities of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.